N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Medicinal Chemistry Scaffold-Based Drug Design Structure–Activity Relationships

This compound is the only commercially cataloged molecule simultaneously integrating a benzo[d][1,3]dioxole moiety, a thiazole ring, a four-carbon butanamide linker, and a p-tolylthio terminus. For SAR programs interrogating the benzodioxole-thiazole chemical space, it enables matched-pair selectivity profiling against benzodioxole-deleted (CAS 941924-94-3) and pyridine-substituted (CAS 922977-65-9) analogs. Use it to deconvolute pharmacophoric contributions and validate benzodioxole-dependent target engagement. Ideal for hepatic microsome stability benchmarking of the methylenedioxybenzene-thiazole chemotype. Research-grade ≥95%.

Molecular Formula C21H20N2O3S2
Molecular Weight 412.52
CAS No. 923080-96-0
Cat. No. B2632814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
CAS923080-96-0
Molecular FormulaC21H20N2O3S2
Molecular Weight412.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H20N2O3S2/c1-14-4-7-16(8-5-14)27-10-2-3-20(24)23-21-22-17(12-28-21)15-6-9-18-19(11-15)26-13-25-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
InChIKeyITOCKQUDYAYFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 923080-96-0): Structural Identity and Compound-Class Context for Procurement


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 923080-96-0) is a synthetic small molecule (C₂₁H₂₀N₂O₃S₂, MW 412.52) comprising a benzo[d][1,3]dioxole–thiazole bicyclic core linked via a butanamide spacer to a p-tolylthio terminal group . The compound belongs to the benzodioxole–thiazole hybrid chemotype, a scaffold class recognized in medicinal chemistry for conferring metabolic stability (via the methylenedioxy bridge) and tunable target engagement through the thiazole heterocycle . It is currently offered by several chemical vendors as a research-grade screening compound (typical purity ≥95%) and is not associated with any published primary pharmacological characterization at the time of this analysis .

Why Generic Substitution of N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide with In-Class Analogs Carries Unquantified Risk


Within the benzodioxole–thiazole–butanamide chemical series, even single-atom or single-ring substitutions produce compounds with fundamentally different molecular recognition profiles. The target compound integrates three pharmacophoric elements—the benzodioxole moiety (planar, electron-rich, metabolically stabilized), the thiazole ring (hydrogen-bond acceptor, π-stacking capable), and the p-tolylthio alkyl tail (lipophilic, conformationally flexible)—into a single scaffold . Close analogs that delete the benzodioxole (e.g., CAS 941924-94-3) or replace it with a pyridine (e.g., CAS 922977-65-9) alter both electronic surface topology and lipophilicity (XLogP3 differences of ≥1 unit), which predictably shifts target-binding landscapes in ways not inferable without matched-pair experimental data . For procurement decisions where a specific screening fingerprint or SAR position is being interrogated, substitution with a near-neighbor analog invalidates cross-study comparability and introduces uncontrolled variables into the experimental design .

Quantitative Differential Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide Versus Closest Structural Analogs


Structural Differentiation: Benzodioxole vs. Unsubstituted Thiazole Core in the Butanamide Series

The target compound (CAS 923080-96-0, MW 412.52) incorporates a benzo[d][1,3]dioxole substituent at the thiazole 4-position, whereas its closest commercially available analog N-(thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941924-94-3, MW 292.42) lacks this aromatic ring system entirely . The benzodioxole group contributes an additional 120.10 Da of molecular weight, increases the heavy atom count from 19 to 27, adds a second aromatic ring, and introduces two hydrogen-bond acceptor oxygen atoms (dioxole ether oxygens), fundamentally altering the compound's hydrogen-bonding capacity, polar surface area, and ligand efficiency metrics . This structural divergence precludes any assumption of equipotency or shared target engagement between these two compounds .

Medicinal Chemistry Scaffold-Based Drug Design Structure–Activity Relationships

Lipophilicity Divergence: Benzodioxole- vs. Pyridine-Substituted Thiazole Butanamides

Replacement of the target compound's benzo[d][1,3]dioxole with a pyridin-4-yl group yields N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 922977-65-9), which exhibits a computed XLogP3 of 3.9 versus an estimated XLogP3 of approximately 4.8–5.0 for the benzodioxole-bearing target compound (estimated from fragment-based calculation; experimental logP not reported) . This ~1 log unit decrease in lipophilicity for the pyridine analog is driven by the replacement of the hydrophobic methylenedioxybenzene with the more polar pyridine ring, altering predicted membrane permeability, plasma protein binding, and promiscuity risk profiles . Additionally, the pyridine nitrogen introduces a basic center (pKa ~5.2) absent in the benzodioxole compound, affecting ionization state at physiological pH .

Druglikeness ADME Prediction Lipophilicity

Chain-Length Differentiation: Butanamide vs. Acetamide Linker in the Benzodioxole–Thiazole Series

The target compound employs a four-carbon butanamide linker (4 methylene units between the amide carbonyl and the thioether sulfur), whereas the closest commercially cataloged benzodioxole–thiazole analog bearing a p-tolylthio group, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, contains a two-carbon acetamide linker . The extended linker in the target compound increases the number of rotatable bonds from approximately 5 to 7, adds conformational degrees of freedom, and increases the maximum end-to-end distance between the benzodioxole–thiazole core and the terminal p-tolyl group by an estimated ~2.5 Å (based on extended-chain geometry) . This geometric difference is significant in the context of binding-site occupancy: the butanamide analog can probe deeper hydrophobic sub-pockets or span longer distances between pharmacophoric anchor points than the acetamide congener .

Linker Optimization Conformational Flexibility Medicinal Chemistry

Benzodioxole–Thiazole Scaffold Class-Level Inference: Metabolic Stability Advantage Over Unsubstituted Phenyl–Thiazole Congeners

The benzo[d][1,3]dioxole (methylenedioxybenzene) moiety is a recognized structural motif in medicinal chemistry that confers resistance to oxidative metabolism at the phenyl ring positions blocked by the methylenedioxy bridge . In contrast, unsubstituted phenyl–thiazole analogs (e.g., compounds where the benzodioxole is replaced by a simple phenyl ring) are susceptible to cytochrome P450-mediated aromatic hydroxylation at the para position, a primary metabolic soft spot . While no head-to-head microsomal stability data exist for the target compound versus a matched phenyl analog, class-level evidence from benzodioxole-containing drug discovery programs (e.g., paroxetine, tadalafil) consistently demonstrates that the methylenedioxy bridge extends in vitro half-life in hepatic microsome preparations by factors of 2- to 10-fold compared to the corresponding unsubstituted catechol or phenyl ether analogs . This metabolic stabilization effect is a class property and is reasonably inferred to apply to the target compound relative to its hypothetical des-methylenedioxy counterpart .

Metabolic Stability Benzodioxole Scaffold Pharmacology

Recommended Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide Based on Structural Differentiation Evidence


Scaffold-Hopping and Lead-Optimization SAR Studies in Benzodioxole–Thiazole Series

The compound serves as a key SAR probe for programs exploring the benzodioxole–thiazole chemical space. Its unique combination of a benzo[d][1,3]dioxole substituent, a four-carbon butanamide linker, and a p-tolylthio terminus makes it the only commercially cataloged compound integrating all three structural features simultaneously . Researchers conducting matched-pair analysis with the acetamide-linked analog, the unsubstituted thiazole analog, or the pyridine-substituted analog can use this compound to deconvolute the contributions of the benzodioxole group, linker length, and terminal arylthio group to observed pharmacological profiles .

Biochemical and Cellular Screening Libraries Requiring Benzodioxole-Containing Chemotypes

For screening campaigns where benzodioxole-containing compounds are prioritized—owing to the scaffold's established track record in CNS drug discovery (serotonin transporter modulation), PDE5 inhibition, and anticancer lead generation—this compound provides a structurally distinct entry within the thiazole-butanamide subseries . Its higher molecular weight and lipophilicity relative to simpler benzodioxole–thiazole analogs (e.g., 4-(benzo[d][1,3]dioxol-5-yl)thiazole, MW 205.23) position it as a 'lead-like' rather than 'fragment-like' molecule, suitable for later-stage hit validation rather than primary fragment screening .

Negative Control or Selectivity Counter-Screen Design Using Structural Analogs

In target-based assays where a benzodioxole-containing hit series is being prosecuted, this compound can be employed alongside its closest commercially available analogs—N-(thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941924-94-3, benzodioxole-deleted) and N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 922977-65-9, pyridine-substituted)—as a selectivity panel to determine whether observed activity is benzodioxole-dependent . Differential activity across this mini-panel provides evidence for specific pharmacophoric engagement versus nonspecific lipophilicity-driven binding .

In Vitro Metabolic Stability Assessment of Methylenedioxybenzene-Containing Probe Compounds

Given the class-level metabolic stabilization predicted for the benzodioxole moiety, this compound is a suitable test article for hepatic microsome or hepatocyte stability assays aimed at benchmarking the metabolic liability of the methylenedioxybenzene–thiazole–butanamide chemotype . Comparative incubation with a matched des-methylenedioxy analog (if synthesized or procured) would generate direct experimental evidence for the metabolic advantage conferred by the benzodioxole bridge in this specific scaffold context .

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.